molecular formula C16H12N2O B14102167 4-(2-phenylethenyl)-1H-quinazolin-2-one

4-(2-phenylethenyl)-1H-quinazolin-2-one

Cat. No.: B14102167
M. Wt: 248.28 g/mol
InChI Key: UHMKDTNXMRGQEA-UHFFFAOYSA-N
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Description

4-(2-Phenylethenyl)-1H-quinazolin-2-one is an organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-phenylethenyl)-1H-quinazolin-2-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method is the reaction of 2-aminobenzamide with cinnamaldehyde under acidic or basic conditions to form the desired product. The reaction can be catalyzed by various acids or bases, such as hydrochloric acid or sodium hydroxide, and is usually carried out in solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(2-phenylethenyl)-1H-quinazolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and chemical properties .

Mechanism of Action

The mechanism of action of 4-(2-phenylethenyl)-1H-quinazolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with receptors, modulating their signaling pathways and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-phenylethenyl)-1H-quinazolin-2-one is unique due to its quinazolinone core, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

4-(2-phenylethenyl)-1H-quinazolin-2-one

InChI

InChI=1S/C16H12N2O/c19-16-17-14-9-5-4-8-13(14)15(18-16)11-10-12-6-2-1-3-7-12/h1-11H,(H,17,18,19)

InChI Key

UHMKDTNXMRGQEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=O)NC3=CC=CC=C32

Origin of Product

United States

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